molecular formula C10H15N5O13P2S B3427841 2'-Phospho-5'-adenylyl sulfate CAS No. 62230-89-1

2'-Phospho-5'-adenylyl sulfate

Cat. No.: B3427841
CAS No.: 62230-89-1
M. Wt: 507.27 g/mol
InChI Key: SGNZKKOMSOPYFR-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Phospho-5’-adenylyl sulfate is a key intermediate in the formation of sulfate esters of phenols, alcohols, steroids, sulfated polysaccharides, and simple esters such as choline sulfate. This compound is formed from sulfate ion and adenosine triphosphate in a two-step process. It plays a crucial role in the process of sulfur fixation in plants and microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Phospho-5’-adenylyl sulfate is synthesized through a two-step enzymatic process. The first step involves the formation of adenosine-5’-phosphosulfate from adenosine triphosphate and sulfate ion, catalyzed by ATP sulfurylase. The second step involves the phosphorylation of adenosine-5’-phosphosulfate to form 2’-Phospho-5’-adenylyl sulfate, catalyzed by APS kinase .

Industrial Production Methods: Industrial production of 2’-Phospho-5’-adenylyl sulfate is challenging due to the instability of the compound and the high cost of synthesis. recent advancements in chemoenzymatic synthesis have improved the efficiency of production. This method involves the use of ATP as a substrate and an ATP regeneration system to increase the conversion efficiency .

Chemical Reactions Analysis

Types of Reactions: 2’-Phospho-5’-adenylyl sulfate primarily undergoes sulfation reactions, where it acts as a sulfate donor. These reactions are catalyzed by sulfotransferases and involve the transfer of the sulfate group to various substrates such as phenols, alcohols, and steroids .

Common Reagents and Conditions: The common reagents used in these reactions include adenosine triphosphate, sulfate ion, and specific enzymes such as ATP sulfurylase and APS kinase. The reactions typically occur under physiological conditions, with optimal pH and temperature for enzyme activity .

Major Products: The major products formed from these reactions are sulfated compounds, which include sulfated polysaccharides, sulfated steroids, and sulfated phenols. These products play essential roles in various biological processes .

Scientific Research Applications

Mechanism of Action

2’-Phospho-5’-adenylyl sulfate exerts its effects through its role as a sulfate donor in sulfation reactions. The compound interacts with sulfotransferases, which catalyze the transfer of the sulfate group to various substrates. This process is essential for the biosynthesis of sulfated molecules, which are involved in numerous biological functions such as cell signaling, detoxification, and structural integrity .

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O13P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(27-29(17,18)19)6(16)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNZKKOMSOPYFR-KQYNXXCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)OP(=O)(O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)O)OP(=O)(O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O13P2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001142401
Record name 2′-Adenylic acid, 5′-(dihydrogen phosphate), 5′-anhydride with sulfuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62230-89-1
Record name 2′-Adenylic acid, 5′-(dihydrogen phosphate), 5′-anhydride with sulfuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62230-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Adenylic acid, 5′-(dihydrogen phosphate), 5′-anhydride with sulfuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Phospho-5'-adenylyl sulfate
Reactant of Route 2
Reactant of Route 2
2'-Phospho-5'-adenylyl sulfate
Reactant of Route 3
2'-Phospho-5'-adenylyl sulfate
Reactant of Route 4
2'-Phospho-5'-adenylyl sulfate
Reactant of Route 5
2'-Phospho-5'-adenylyl sulfate
Reactant of Route 6
2'-Phospho-5'-adenylyl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.